N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
CAS No.: 325733-86-6
Cat. No.: VC4194405
Molecular Formula: C23H18BrN3O3S2
Molecular Weight: 528.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 325733-86-6 |
|---|---|
| Molecular Formula | C23H18BrN3O3S2 |
| Molecular Weight | 528.44 |
| IUPAC Name | N-(6-bromo-1,3-benzothiazol-2-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide |
| Standard InChI | InChI=1S/C23H18BrN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28) |
| Standard InChI Key | PFNSOZQXORWOKL-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Br |
Introduction
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications. This compound features a bromine atom, a sulfonyl group, and a tetrahydroquinoline moiety, which contribute to its unique reactivity and biological activity.
Synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide
The synthesis of this compound typically involves several key steps, including the reaction of appropriate precursors in the presence of suitable reagents and conditions. While specific synthesis details for this exact compound are not widely documented, similar compounds often involve reactions between amines and sulfonyl chlorides or acid chlorides in the presence of bases like triethylamine.
Reaction Conditions
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Temperature and Time: Optimized conditions are crucial for achieving high yields and purity. Continuous flow reactors may be employed to enhance efficiency during industrial-scale synthesis.
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Reagents: Common reagents include lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Biological Activity and Potential Applications
This compound belongs to the sulfonamide derivatives category, known for diverse biological activities such as antibacterial and anti-inflammatory properties. The presence of benzothiazole and tetrahydroquinoline rings further enhances its potential pharmacological effects.
Chemical Reactions and Stability
N-(6-bromo-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide can undergo various chemical reactions, including reduction and oxidation. The choice of reagents significantly affects the yield and purity of the final products.
Stability Conditions
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Standard Conditions: Stable under standard laboratory conditions.
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Extreme Conditions: May decompose under extreme pH or temperature conditions.
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